4-丁基-N-(1H-吲哚-3-基甲基)苯胺

描述

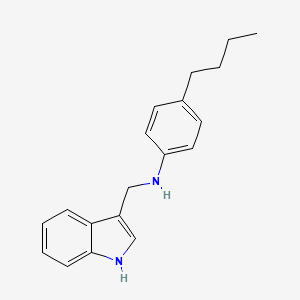

4-butyl-N-(1H-indol-3-ylmethyl)aniline is a compound that appears to be a derivative of aniline, a well-known structure in organic chemistry. Aniline derivatives are often used in the synthesis of pharmaceuticals, dyes, and polymers due to their versatile reactivity and ability to participate in various chemical reactions. The specific structure of 4-butyl-N-(1H-indol-3-ylmethyl)aniline suggests that it incorporates both an indole and an aniline moiety, which could potentially contribute to interesting chemical and physical properties.

Synthesis Analysis

The synthesis of compounds related to 4-butyl-N-(1H-indol-3-ylmethyl)aniline can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 2-arylindoles, which share a similar indole core to the compound , has been described using palladium-catalyzed indole cyclization as a key step . This method involves the reaction of anilines with 5'-bromo-2'-hydroxyacetophenone, followed by a Suzuki coupling reaction to introduce additional aryl groups. Although the exact synthesis of 4-butyl-N-(1H-indol-3-ylmethyl)aniline is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of 4-butyl-N-(1H-indol-3-ylmethyl)aniline would likely exhibit characteristics influenced by its indole and aniline components. Indole is a bicyclic structure with a fused benzene and pyrrole ring, which can contribute to the compound's aromaticity and potential for pi-pi interactions. The aniline portion can introduce amine reactivity, which is crucial for further functionalization. The presence of a butyl group suggests additional hydrophobic character, which could affect the compound's solubility and interaction with biological molecules.

Chemical Reactions Analysis

Aniline derivatives are known to undergo a variety of chemical reactions, including but not limited to N-alkylation, acylation, and electrophilic substitution. The indole ring can also participate in electrophilic substitution at the 3-position, which is activated towards nucleophilic attack due to the electron-rich nature of the indole system. The provided papers do not directly discuss the chemical reactions of 4-butyl-N-(1H-indol-3-ylmethyl)aniline, but they do mention the use of anilines in the synthesis of indole derivatives, which could be relevant to the types of reactions this compound might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-butyl-N-(1H-indol-3-ylmethyl)aniline would be influenced by its molecular structure. The presence of the butyl group could impart lipophilic properties, while the indole and aniline moieties could contribute to the compound's potential hydrogen bonding capacity. The papers provided do not offer specific data on the physical and chemical properties of this compound, but they do describe the synthesis and properties of related compounds, such as dendrimers incorporating 4-(n-octyloxy)aniline, which exhibit self-assembly into nano-aggregates and display mesogenic properties .

科学研究应用

酶抑制

4-丁基-N-(1H-吲哚-3-基甲基)苯胺衍生物被研究其作为酶抑制剂的潜力。例如,已发现包括该化合物的衍生物在内的基于吲哚的新型恶二唑骨架是脲酶的有效抑制剂。这表明由于其抑制特性而具有在治疗性药物设计中的潜在应用 (Nazir 等人,2018)。

腐蚀抑制

该化合物已被探索作为腐蚀抑制剂。一项针对相关席夫碱的研究证明了其在酸性环境中抑制软钢腐蚀的功效。这指向在保护金属免受腐蚀的潜在工业应用 (Daoud 等人,2014)。

吲哚和苯胺的合成

多项研究强调了 4-丁基-N-(1H-吲哚-3-基甲基)苯胺及其衍生物在吲哚和苯胺合成中的应用。这些化合物在药理学相关分子的生产中具有重要意义,展示了该化合物在药物化学中的作用 (Beller 等人,2001)。

抗氧化性能

该化合物的衍生物已被评估其抗氧化活性。例如,从涉及类似化合物的反应中衍生的吲哚-3-乙酸类似物已显示出显着的抗氧化活性。这为开发新的抗氧化剂开辟了可能性 (Naik 等人,2011)。

抗肿瘤活性

对 4-丁基-N-(1H-吲哚-3-基甲基)苯胺类似物的研究显示出在抗肿瘤活性方面的潜力。对 1,2,4-恶二唑天然产物类似物的研究表明它们对各种癌细胞系有效,表明它们在开发新的抗癌疗法中的作用 (Maftei 等人,2013)。

电致变色应用

该化合物的衍生物已被用于开发新型电致变色聚合物。这些聚合物在为纺织品和塑料创建电致变色电池方面具有潜在应用,表明其在材料科学和工程中的相关性 (Beaupré 等人,2006)。

抗菌活性

与 4-丁基-N-(1H-吲哚-3-基甲基)苯胺密切相关的 N-取代吲哚衍生物已被合成并评估其抗菌活性。这些化合物对各种细菌和真菌菌株表现出显着的功效,突出了它们在抗菌药物开发中的潜力 (Shaikh & Debebe,2020)。

作用机制

Target of Action

N-((1H-indol-3-yl)methyl)-4-butylaniline, also known as 4-butyl-N-(1H-indol-3-ylmethyl)aniline, is a compound that has been found to have significant biological activitySimilar compounds with an indole nucleus have been found to inhibit tubulin polymerization . Tubulin is a globular protein and is the main constituent of microtubules in cells. These microtubules play a crucial role in maintaining cell structure, cell division, and intracellular transport .

Mode of Action

Similar compounds have been found to inhibit tubulin polymerization . This means that these compounds prevent the formation of microtubules by preventing the polymerization of tubulin. This can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

The inhibition of tubulin polymerization affects the cell cycle, particularly the transition from the g2 phase to the m phase . This can lead to cell cycle arrest and apoptosis. Additionally, the disruption of microtubules can affect intracellular transport, which can have downstream effects on various cellular processes .

Result of Action

Similar compounds have been found to induce cell apoptosis in a dose-dependent manner and arrest the cells in the g2/m phase . This suggests that N-((1H-indol-3-yl)methyl)-4-butylaniline could potentially have similar effects.

安全和危害

未来方向

属性

IUPAC Name |

4-butyl-N-(1H-indol-3-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2/c1-2-3-6-15-9-11-17(12-10-15)20-13-16-14-21-19-8-5-4-7-18(16)19/h4-5,7-12,14,20-21H,2-3,6,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKADBJNJVBCWJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NCC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1H-indol-3-yl)methyl)-4-butylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol](/img/structure/B3033513.png)

![2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3033516.png)

![2-{[(3-Chloro-2-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3033517.png)

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-3-methyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033520.png)

![6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033523.png)

![6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033524.png)

![6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033525.png)

![3-(3-chlorophenyl)-6-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033526.png)

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033527.png)

![3-benzyl-6-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033529.png)

![N-(4-[(Acetylamino)sulfonyl]phenyl)-3-chloropropanamide](/img/structure/B3033533.png)

![3-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B3033534.png)